molecular formula C14H10ClFO B1324064 2-Chloro-4'-fluoro-3'-methylbenzophenone CAS No. 59396-46-2

2-Chloro-4'-fluoro-3'-methylbenzophenone

Cat. No.: B1324064
CAS No.: 59396-46-2
M. Wt: 248.68 g/mol
InChI Key: DGGVFSJQDNUMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated and Methylated Benzophenone (B1666685) Frameworks in Academic Research

Halogenated and methylated benzophenones are of particular interest in academic and industrial research due to the unique properties conferred by these substituents. Halogens, such as chlorine and fluorine, are highly electronegative and can significantly alter the electronic properties of the aromatic rings through inductive and resonance effects. This modification influences the reactivity of the carbonyl group and the aromatic systems, making these compounds valuable as intermediates in the synthesis of more complex molecules. smolecule.com For instance, the presence of halogens can enhance interactions with biological targets, leading to applications in medicinal chemistry, including the development of antitumor agents and kinase inhibitors. smolecule.com

The methyl group, an electron-donating group, also modulates the electronic environment of the benzophenone core. The specific placement of halogen and methyl substituents allows for fine-tuning of the molecule's physical and chemical properties, such as solubility and photostability. smolecule.com Benzophenone derivatives are well-known for their ability to absorb UV radiation, a property that is leveraged in materials science to modify the photostability of polymers. smolecule.comchemrxiv.org They are also crucial as photoinitiators in UV-curing and photopolymerization processes. chemrxiv.org

Theoretical Frameworks for Understanding Substituted Benzophenone Reactivity

The reactivity of substituted benzophenones is effectively studied using theoretical and computational chemistry. chemrxiv.orgchemrevlett.com Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate various molecular properties and predict chemical behavior. chemrxiv.orgchemrevlett.comacs.orgacs.org

Theoretical frameworks provide insight into several key aspects of reactivity:

Electronic Structure: DFT calculations can determine the distribution of electron density within the molecule and identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.com The energy gap between HOMO and LUMO is a critical indicator of the molecule's stability and reactivity. chemrevlett.com

Reactivity Descriptors: Parameters such as ionization energy, electron affinity, and proton affinity can be computed to understand how the molecule will interact with other chemical species. chemrxiv.org

Reaction Mechanisms: Computational models help in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, which is often challenging to achieve through experimental methods alone. acs.org

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as infrared (IR) and UV/Visible spectra, which can then be compared with experimental results to confirm the structure and electronic transitions of the molecule. chemrxiv.orgchemrevlett.com

The interplay of conjugation, delocalization, and the electronic effects of substituents like halogens and methyl groups can be precisely modeled, allowing for the rational design of new benzophenone derivatives with specific, desired properties for various applications. chemrxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGVFSJQDNUMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641762
Record name (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59396-46-2
Record name (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Chemical Compound: 2 Chloro 4 Fluoro 3 Methylbenzophenone

Friedel-Crafts Acylation: Primary Route for Benzophenone Core Formation

The most direct and widely employed method for synthesizing the benzophenone scaffold is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. For the synthesis of this compound, this reaction is typically performed by reacting 2-chlorobenzoyl chloride with 3-fluoro-4-methyltoluene.

The general reaction mechanism commences with the formation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, which then dissociates to form a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the second precursor, leading to a resonance-stabilized carbocation intermediate known as a sigma complex. Aromaticity is subsequently restored by the loss of a proton, yielding the final aryl ketone product. Due to the electron-withdrawing nature of the resulting ketone, the product is deactivated towards further acylation, which advantageously prevents polyacylation. nih.gov

Optimization of Catalytic Systems and Reaction Parameters

The efficiency and selectivity of the Friedel-Crafts acylation are highly dependent on the choice of catalyst and reaction conditions. While aluminum chloride (AlCl₃) is the traditional and a potent catalyst, its use often requires stoichiometric amounts because it complexes with the final ketone product. researchgate.net This can lead to significant waste and difficult workup procedures. Consequently, research has focused on developing more efficient and recyclable catalytic systems.

Several alternatives to AlCl₃ have been explored, including other Lewis acids like BF₃, FeCl₃, and ZnCl₂, as well as solid acid catalysts such as zeolites and phosphotungstic acid encapsulated in nanoporous materials. guidechem.com These solid acids offer advantages like easier separation, potential for regeneration, and reduced environmental impact. guidechem.com The choice of solvent also plays a critical role; while traditional solvents include nitrobenzene or carbon disulfide, modern approaches have utilized ionic liquids, which can act as both solvent and catalyst, or even solvent-free conditions under microwave irradiation to enhance reaction rates and simplify purification. researchgate.netstackexchange.com

Optimization of reaction parameters such as temperature and reaction time is crucial for maximizing yield and minimizing side-product formation. For instance, benzophenone synthesis in ionic liquids has demonstrated high yields in shorter reaction times compared to conventional organic solvents. stackexchange.com

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

Catalyst System Typical Solvent Advantages Disadvantages
AlCl₃ (stoichiometric) Dichloromethane, Nitrobenzene High reactivity, widely applicable Large amount of waste, difficult workup, corrosive
BF₃, FeCl₃, ZnCl₂ Various organic solvents Milder than AlCl₃ Can require harsh conditions, waste generation
Zeolites / Solid Acids Solvent-free or non-polar solvents Recyclable, environmentally friendly, high selectivity Can have lower activity than homogeneous catalysts
Ionic Liquids None (acts as solvent) Dual catalyst-solvent role, recyclable, high efficiency Can be expensive, potential viscosity issues

| Sc(OTf)₃, Other Metal Triflates | Various organic solvents | Highly efficient, can be used in catalytic amounts | High cost of catalyst |

Precursor Design and Synthesis for Targeted Functionalization

The specific structure of this compound necessitates the careful synthesis of its functionalized precursors.

The first precursor, 2-chlorobenzoyl chloride, is an activated derivative of 2-chlorobenzoic acid. Substituted benzoyl chlorides are valuable building blocks in organic synthesis. A common industrial method for their preparation involves the chlorination of the corresponding substituted benzaldehydes. This process often uses a chlorinating agent in the presence of a free-radical initiator. Alternatively, they can be synthesized from the corresponding benzoic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The second precursor, 3-fluoro-4-methyltoluene, is a substituted aromatic hydrocarbon. Its synthesis can be approached in several ways. One common method is through the nitration of 3-fluorotoluene. The resulting 3-fluoro-4-nitrotoluene can then be converted to the target molecule through a series of standard transformations. libretexts.org Specifically, the nitro group can be reduced to an amine (yielding 2-fluoro-4-methylaniline), which is then subjected to a Sandmeyer-type reaction or a Balz-Schiemann reaction to introduce the desired substituent or to deaminate the compound. libretexts.orgchemguide.co.uk

Regioselectivity and Isomer Control in Substituted Benzophenone Synthesis

A significant challenge in the Friedel-Crafts acylation of substituted aromatic compounds is controlling the position of the incoming acyl group. The regiochemical outcome is dictated by the electronic properties of the substituents already present on the aromatic ring.

In the case of 3-fluoro-4-methyltoluene, there are two directing groups:

Methyl group (-CH₃): An activating, electron-donating group that directs incoming electrophiles to the ortho and para positions.

Fluoro group (-F): A deactivating, electron-withdrawing group (by induction) but an ortho, para-director (due to resonance).

Table 2: Potential Isomers from Acylation of 3-fluoro-4-methyltoluene

Position of Acylation Resulting Isomer Name Directing Influence Expected Yield
Position 6 (2-chlorophenyl)(4-fluoro-3-methylphenyl)methanone Ortho to -CH₃, Meta to -F Major Product
Position 2 (2-chlorophenyl)(2-fluoro-5-methylphenyl)methanone Ortho to -F, Meta to -CH₃ Minor Product

| Position 5 | (2-chlorophenyl)(5-fluoro-2-methylphenyl)methanone | Para to -CH₃, Ortho to -F | Minor Product |

Advanced Cross-Coupling Methodologies for Benzophenone Scaffolds

While Friedel-Crafts acylation is a robust method, modern organic synthesis has seen the rise of powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods offer an alternative and often milder route to benzophenone scaffolds, with broad functional group tolerance.

A prominent example is the Suzuki-Miyaura cross-coupling reaction. This reaction can be adapted to synthesize benzophenones by coupling an acyl chloride with an arylboronic acid. To synthesize this compound via this route, one could couple 2-chlorobenzoyl chloride with (4-fluoro-3-methylphenyl)boronic acid. This reaction is typically catalyzed by a palladium complex in the presence of a base.

The synthesis of the required (4-fluoro-3-methylphenyl)boronic acid precursor can be achieved from the corresponding aryl halide (e.g., 4-bromo-2-fluoro-6-methyltoluene) through lithium-halogen exchange followed by reaction with a trialkyl borate. This boronic acid derivative is a versatile reagent used in various organic syntheses.

Cross-coupling strategies provide a powerful alternative to classical methods, enabling the synthesis of complex benzophenone analogues that may not be accessible through traditional Friedel-Crafts chemistry due to substrate limitations or issues with regioselectivity.

Palladium-Catalyzed Coupling Reactions in Halogenated Benzophenone Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile platform for the formation of carbon-carbon bonds. Several palladium-catalyzed reactions are instrumental in the synthesis of halogenated benzophenones and their analogues.

Suzuki-Miyaura Coupling: This reaction is a powerful method for C-C bond formation, coupling an organoboron compound with an organohalide. wikipedia.org In the context of benzophenone synthesis, this can involve the reaction of an arylboronic acid with an aryl halide. For instance, a suitably substituted benzoyl chloride can be coupled with an arylboronic acid to form the benzophenone core. mdpi.com A notable strategy involves the use of di- or tri-substituted phenols, which can be converted to triflates (trifluoromethanesulfonates) to serve as electrophilic partners in the coupling reaction. researchgate.netedu.krd The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it suitable for the synthesis of complex, functionalized benzophenones. wikipedia.orgresearchgate.net The site-selectivity of the reaction can be controlled, allowing for the sequential introduction of different aryl groups. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgmychemblog.com While not a direct method for benzophenone synthesis from two aryl components, it can be adapted. For example, a Heck-type acylation has been developed where an aryl chloride reacts with an aldehyde (which forms an enamine in situ) to produce alkyl aryl ketones. liverpool.ac.uk This highlights the versatility of palladium catalysis in forming C-C bonds adjacent to a carbonyl group. The reaction is highly regio- and stereospecific in many cases. liverpool.ac.uk

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. wikipedia.orgorganic-chemistry.org This method is valued for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. wikipedia.orglibretexts.org The synthesis of ketones using this method was developed by coupling acyl chlorides with organotin reagents. libretexts.org This approach can be applied to the synthesis of halogenated benzophenones by reacting a substituted benzoyl chloride with an appropriately functionalized arylstannane. A key advantage is the ability to perform these reactions under mild conditions with high yields. libretexts.org

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion (for Heck), and reductive elimination. wikipedia.orgliverpool.ac.ukwikipedia.org

Coupling Reaction Reactants Catalyst System (Example) Key Advantages
Suzuki-Miyaura Arylboronic acid + Aryl halide/triflatePd(PPh₃)₄, Base (e.g., Na₂CO₃)Mild conditions, high functional group tolerance, commercially available reagents. wikipedia.orgresearchgate.net
Heck Alkene + Aryl halide/triflatePd(OAc)₂, Ligand (e.g., PPh₃), BaseForms substituted alkenes which can be precursors; versatile for C-C bond formation. wikipedia.orgorganic-chemistry.org
Stille Organostannane + Aryl halide/acyl chloridePd(PPh₃)₄, LiClWide functional group tolerance, stable organotin reagents. wikipedia.orglibretexts.org

Other Metal-Catalyzed Approaches for C-C Bond Formation

Beyond palladium, other transition metals are effective catalysts for the C-C bond formation required for benzophenone synthesis. These alternatives can offer different reactivity, selectivity, and cost-effectiveness.

Kumada Coupling: This was one of the first transition-metal-catalyzed cross-coupling reactions to be developed, utilizing a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. organic-chemistry.orgwikipedia.org The use of nickel catalysts makes this an economically attractive method. chem-station.com The reaction is highly effective for creating C(sp²)-C(sp²) bonds, making it suitable for synthesizing unsymmetrical biaryls and, by extension, benzophenones from appropriate precursors. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. chem-station.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, typically catalyzed by nickel or palladium. mit.eduresearchgate.net Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, providing a key advantage. mit.edu This method has been successfully used in the synthesis of fluorinated biaryl compounds, which is relevant for the synthesis of this compound and its analogues. researchgate.netljmu.ac.uk

Copper-Catalyzed Synthesis: Copper catalysis, particularly in Ullmann-type reactions, has a long history in C-C and C-heteroatom bond formation. beilstein-journals.org More recently, copper-catalyzed methods for the synthesis of diaryl ketones have been developed. For example, a direct synthesis of diaryl 1,2-diketones (benzils) from aryl iodides and propiolic acids has been reported, which can be precursors to benzophenones. organic-chemistry.orgnih.gov Copper catalysis is often advantageous due to the lower cost and toxicity of copper compared to palladium. beilstein-journals.org

Iron-Catalyzed Synthesis: Iron, being abundant and non-toxic, is an attractive metal for catalysis. Iron-catalyzed C-H alkylation of benzophenones has been demonstrated, showcasing the potential for direct functionalization of the benzophenone core. researchgate.net Furthermore, iron-mediated synthetic routes to unsymmetrically substituted and sterically congested benzophenones have been developed, highlighting the utility of iron in constructing complex ketone structures. nih.govacs.org

Metal Catalyst Coupling Reaction Reactants Key Features
Nickel Kumada CouplingGrignard reagent + Aryl halideCost-effective catalyst, highly reactive. organic-chemistry.orgchem-station.com
Nickel/Palladium Negishi CouplingOrganozinc reagent + Aryl halideGood functional group tolerance. mit.eduresearchgate.net
Copper Ullmann-type/Decarboxylative CouplingAryl halide + Phenol/Propiolic acidLower cost, useful for C-O and C-C bond formation. beilstein-journals.orgorganic-chemistry.orgnih.gov
Iron C-H Activation/Mediated SynthesisBenzophenone + Alkene / Multi-step routesAbundant, non-toxic metal, allows for direct functionalization. researchgate.netnih.gov

Multi-Step Synthetic Sequences for Complex this compound Derivatives

The synthesis of complex derivatives of this compound, particularly for applications in medicinal chemistry, often requires multi-step synthetic sequences. These sequences allow for the precise installation of various functional groups and heterocyclic moieties onto the benzophenone scaffold.

For example, a common strategy involves the initial synthesis of a functionalized benzophenone core, which is then elaborated in subsequent steps. A benzophenone derivative containing a carboxylic acid group can be synthesized and then coupled with various amines to form amides. This approach has been used to create benzophenone-thiazole derivatives with anti-inflammatory activity. mdpi.com The initial benzophenone can be prepared via Friedel-Crafts acylation, and then functional group transformations, such as oxidation of a methyl group to a carboxylic acid, prepare it for further coupling reactions. mdpi.com

Another strategy involves using cross-coupling reactions to build complexity. For instance, a dibrominated benzophenone can undergo regioselective amination under Buchwald conditions, followed by a Sonogashira coupling to introduce an alkyne-containing group. nih.gov This demonstrates how multiple, distinct catalytic reactions can be used sequentially to build complex molecular architectures.

The synthesis of benzophenone derivatives as potential anti-inflammatory agents often involves the hybridization of the benzophenone scaffold with other pharmacologically active heterocycles. nih.gov A general synthetic route might involve the reaction of a substituted benzophenone with thiosemicarbazide, followed by cyclization with a bromoacetophenone to yield a benzophenone-thiazole hybrid. mdpi.com

These multi-step syntheses often rely on the robust and predictable nature of the metal-catalyzed reactions described in the previous sections to construct the core and introduce key functionalities. The development of these sequences is crucial for creating novel molecules with tailored biological activities. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Fluoro 3 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial proximity of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses of Aromatic and Aliphatic Regions

A ¹H NMR spectrum of 2-chloro-4'-fluoro-3'-methylbenzophenone would be expected to show distinct signals for the protons in both the aromatic and aliphatic regions. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl group. The protons on the 2-chlorophenyl ring and the 4-fluoro-3-methylphenyl ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The aliphatic methyl group protons would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (C₆H₄Cl) 7.2 - 7.8 Multiplet
Aromatic (C₆H₃F(CH₃)) 7.0 - 7.5 Multiplet
Methyl (-CH₃) 2.1 - 2.4 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of δ 190-200 ppm. The aromatic carbons would appear between δ 110-145 ppm, with their exact chemical shifts influenced by the attached substituents (Cl, F, and the carbonyl bridge). The carbon of the methyl group would be found in the upfield aliphatic region (around δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 192 - 198
Aromatic (C-Cl) 130 - 135
Aromatic (C-F) 160 - 165 (with ¹JCF coupling)
Aromatic (C-C=O) 135 - 140
Other Aromatic (C-H, C-C) 115 - 135
Methyl (-CH₃) 18 - 22

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Proton-Carbon Connectivity and Proximity

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the proton connectivity within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons (typically over two to three bonds). This would be crucial for connecting the different fragments of the molecule, for instance, by showing correlations from the aromatic protons to the carbonyl carbon.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of an aryl fluoride. Furthermore, the signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons, providing additional structural information.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Investigations

Assignment of Characteristic Stretching and Bending Vibrational Modes

The FT-IR and Raman spectra would display a series of absorption bands corresponding to the different vibrational modes of the molecule. Key characteristic peaks would include:

C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically around 1650-1670 cm⁻¹, is characteristic of the carbonyl group in a benzophenone (B1666685) derivative.

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C-F Stretch: A strong absorption band in the region of 1250-1100 cm⁻¹ would be indicative of the carbon-fluorine bond.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 800-600 cm⁻¹.

Aromatic C=C Bending: Multiple bands in the 1600-1400 cm⁻¹ region would correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 3000 - 2850 Medium to Weak
Carbonyl (C=O) Stretch 1670 - 1650 Strong
Aromatic C=C Bending 1600 - 1450 Medium to Strong
C-F Stretch 1250 - 1100 Strong
C-Cl Stretch 800 - 600 Medium to Strong

Analysis of Substituent Effects on Vibrational Frequencies

The vibrational frequencies of this compound are significantly influenced by the electronic and steric effects of its substituents: the chloro group at the 2-position, the fluoro group at the 4'-position, and the methyl group at the 3'-position. In benzophenone derivatives, the carbonyl (C=O) stretching frequency is particularly sensitive to the electronic nature of substituents on the phenyl rings. tandfonline.comresearchgate.net

The substituents exert both inductive (-I) and mesomeric (or resonance, +/-M) effects, which alter the bond order of the carbonyl group and, consequently, its vibrational frequency.

Chloro Group (2-position): Halogens like chlorine exert a -I effect (electron-withdrawing) and a +M effect (electron-donating). These two opposing effects often result in a negligible shift of the C=O frequency compared to the unsubstituted compound. tandfonline.com However, its placement at the ortho position can introduce steric hindrance, potentially altering the planarity of the phenyl ring with the carbonyl group and indirectly affecting the frequency.

Fluoro Group (4'-position): The fluorine atom is the most electronegative element, exhibiting a strong -I effect. Like chlorine, it also has a +M effect. The balance of these effects typically leads to a minor shift in the carbonyl stretching frequency. tandfonline.com

Methyl Group (3'-position): The methyl group is weakly electron-donating through a +I effect (inductive) and hyperconjugation. This effect slightly increases the electron density in the phenyl ring, which can be delocalized to the carbonyl group, leading to a slight decrease in the C=O bond order and a shift to a lower frequency.

In substituted benzophenones, the carbonyl stretching vibration is typically observed in the range of 1660-1740 cm⁻¹. researchgate.net The cumulative effect of the chloro, fluoro, and methyl groups in this compound would determine the precise position of its C=O stretching band. A linear correlation between the C=O frequencies and Hammett substitution constants has been observed for many benzophenone derivatives. tandfonline.com The asymmetric and symmetric deformation modes of the methyl group are expected in the 1475-1432 cm⁻¹ range, with rocking modes appearing around 1070-1010 cm⁻¹. scialert.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical tool for confirming the molecular formula of this compound and elucidating its fragmentation pathways under electron impact.

The molecular formula is C₁₄H₁₀ClFO. The nominal molecular weight is 248.68 g/mol . smolecule.com High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. A key feature in the mass spectrum is the isotopic pattern of chlorine. The presence of the chlorine atom will result in two molecular ion peaks: [M]⁺ (containing ³⁵Cl) and [M+2]⁺ (containing ³⁷Cl), with a characteristic relative intensity ratio of approximately 3:1. libretexts.org

The fragmentation of aromatic ketones is well-characterized and primarily involves α-cleavage on either side of the carbonyl group. miamioh.edulibretexts.org For this compound, the expected primary fragmentation steps are:

Formation of the 2-chlorobenzoyl cation: Cleavage of the bond between the carbonyl carbon and the substituted phenyl ring results in the formation of the 2-chlorobenzoyl cation (m/z 139/141) and a 4-fluoro-3-methylphenyl radical. This cation is a prominent peak in the spectrum of many substituted benzophenones. miamioh.edu

Formation of the 4-fluoro-3-methylbenzoyl cation: Alternatively, cleavage can yield the 4-fluoro-3-methylbenzoyl cation (m/z 137) and a 2-chlorophenyl radical.

Subsequent Fragmentation: These primary acylium ions can undergo further fragmentation, most commonly through the loss of a neutral carbon monoxide (CO) molecule (28 amu).

The 2-chlorobenzoyl cation (m/z 139/141) loses CO to form the 2-chlorophenyl cation (m/z 111/113).

The 4-fluoro-3-methylbenzoyl cation (m/z 137) loses CO to form the 4-fluoro-3-methylphenyl cation (m/z 109).

A plausible fragmentation pathway is illustrated below:

Ion/FragmentDescriptionPredicted m/z
[C₁₄H₁₀ClFO]⁺Molecular Ion248 / 250
[C₇H₄ClO]⁺2-Chlorobenzoyl cation139 / 141
[C₈H₆FO]⁺4-Fluoro-3-methylbenzoyl cation137
[C₆H₄Cl]⁺2-Chlorophenyl cation111 / 113
[C₇H₆F]⁺4-Fluoro-3-methylphenyl cation109

X-ray Diffraction Crystallography for Solid-State Molecular Structure and Conformational Analysis

The molecular geometry of benzophenones is characterized by a central carbonyl group linking two phenyl rings. Steric hindrance between hydrogen atoms on the rings prevents the molecule from adopting a fully planar conformation. Consequently, the two phenyl rings are twisted out of the plane of the carbonyl group. researchgate.net The dihedral angles between the phenyl rings and the carbonyl plane are a key conformational feature. mdpi.com

The expected bond lengths and angles for this compound would be consistent with standard values for sp² and sp³ hybridized atoms, with minor deviations due to the electronic influence of the substituents.

Table of Expected Structural Parameters

ParameterDescriptionExpected Value
Bond Lengths
C=OCarbonyl double bond~1.22 Å
C-C (aromatic)Phenyl ring C-C bonds~1.39 Å
C-COBond between phenyl C and carbonyl C~1.49 Å
C-ClCarbon-Chlorine bond~1.74 Å
C-FCarbon-Fluorine bond~1.36 Å
C-CH₃Aromatic C to methyl C bond~1.51 Å
Bond Angles
C-CO-CAngle around the carbonyl carbon~120°
C-C-C (aromatic)Angles within the phenyl rings~120°
Dihedral Angles
Phenyl Ring 1 / Carbonyl PlaneTwist of the 2-chlorophenyl ring45-65°
Phenyl Ring 2 / Carbonyl PlaneTwist of the 4-fluoro-3-methylphenyl ring45-65°

The crystal packing of substituted benzophenones is governed by a network of weak non-covalent interactions. acs.orgrsc.org In the absence of strong hydrogen bond donors like -OH or -NH groups, the supramolecular assembly is directed by interactions such as C-H···O, C-H···F, halogen bonds, and π-stacking. acs.orgbohrium.com

For this compound, the following intermolecular interactions are expected to be significant in the crystal lattice:

C-H···O Interactions: Aromatic C-H donors can interact with the carbonyl oxygen atom, which is a strong hydrogen bond acceptor. This is a common and influential interaction in directing the packing of benzophenones. acs.org

π···π Stacking: The electron-rich aromatic rings can stack with each other. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group can lead to offset or face-to-face stacking arrangements to optimize electrostatic interactions.

C-H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, forming interactions with C-H groups of neighboring molecules. acs.org

Halogen Bonding: The chlorine atom could potentially participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) interacting with a nucleophilic atom like the carbonyl oxygen of another molecule.

C-H···π Interactions: Hydrogen atoms from the methyl group or the phenyl rings can interact with the π-electron cloud of an adjacent aromatic ring. acs.org

The interplay and geometric arrangement of these diverse and relatively weak interactions determine the final crystal packing, influencing properties like crystal morphology and density. acs.orgrsc.org

Computational Chemistry and Theoretical Studies of 2 Chloro 4 Fluoro 3 Methylbenzophenone

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between computational cost and accuracy, making it an ideal tool for studying substituted benzophenones.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. For organic molecules containing aromatic rings and halogen atoms, such as benzophenone (B1666685) derivatives, a careful selection is crucial.

Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, are often preferred for their improved description of electronic properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used and validated XC functionals for organic compounds, demonstrating reliability in predicting molecular geometries, vibrational frequencies, and electronic properties. hud.ac.ukkarazin.ua Other functionals like PBE0 and CAM-B3LYP are also utilized, particularly when studying excited states or charge-transfer phenomena.

The basis set determines the mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly employed for systems like benzophenones. The 6-31G(d,p) basis set provides a good starting point, including polarization functions (d on heavy atoms, p on hydrogen) to account for the non-uniform distribution of electron density in molecules with heteroatoms. hud.ac.uk For higher accuracy, larger basis sets such as 6-311+G(d,p), which include diffuse functions (+), are recommended to better describe anions and weak non-covalent interactions.

A representative selection of functionals and basis sets commonly used for benzophenone systems is presented in Table 1.

Table 1: Commonly Used Exchange-Correlation Functionals and Basis Sets for Benzophenone Systems
CategoryNameDescriptionTypical Application
Exchange-Correlation FunctionalB3LYPHybrid GGA functional, balances accuracy and computational cost.Geometry optimization, vibrational frequencies, general electronic properties.
CAM-B3LYPLong-range corrected hybrid functional.Excited states, charge-transfer studies, time-dependent DFT (TD-DFT).
Basis Set6-31G(d,p)Double-zeta basis set with polarization functions.Standard calculations for medium-sized organic molecules.
6-311+G(d,p)Triple-zeta basis set with diffuse and polarization functions.Higher accuracy calculations, systems with anionic character or weak interactions.

The three-dimensional structure of 2-Chloro-4'-fluoro-3'-methylbenzophenone is not planar. The two phenyl rings are twisted out of the plane of the central carbonyl group due to steric hindrance. The key conformational parameters are the two dihedral angles (φ1 and φ2) describing the rotation of the 2-chlorophenyl ring and the 4-fluoro-3-methylphenyl ring relative to the C-C(=O)-C plane.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For this compound, this involves systematically varying the dihedral angles and other geometric parameters (bond lengths, bond angles) until the lowest energy conformation (the ground state geometry) is identified. The presence of the ortho-chloro substituent is expected to induce a significant twist in its corresponding phenyl ring to minimize steric repulsion with the carbonyl oxygen.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. In benzophenone derivatives, both the HOMO and LUMO are typically π-type orbitals delocalized over the aromatic rings and the carbonyl group. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the electronic excitation properties of the molecule. karazin.ua

A small energy gap suggests that the molecule is more reactive and can be easily excited to a higher energy state. Electronic transitions, such as those observed in UV-Vis spectroscopy, often involve the promotion of an electron from the HOMO to the LUMO. For this compound, this transition would correspond to an intramolecular charge transfer (ICT) of the π → π* type, where electron density is redistributed across the conjugated system upon excitation.

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive. scholarsresearchlibrary.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These calculated parameters allow for a quantitative comparison of the reactivity of different substituted benzophenones. Table 2 provides the formulas for these descriptors.

Table 2: Chemical Reactivity Descriptors Derived from Frontier Orbital Energies
DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Electron escaping tendency; indicates electrophilic/nucleophilic character.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to charge transfer; a measure of stability.
Electrophilicity Index (ω)ω = μ² / (2η)Propensity of a species to accept electrons.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP surface would show the most negative potential (red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes the carbonyl oxygen a primary site for interactions with electrophiles or hydrogen bond donors. The aromatic rings will also show negative potential above and below the plane of the rings, characteristic of π-systems. Regions of positive potential (blue) are expected around the hydrogen atoms. The presence of the electronegative chlorine and fluorine atoms will also influence the charge distribution, creating localized regions of negative potential around them while potentially increasing the positive potential on adjacent carbon atoms. This detailed map of the electrostatic potential is crucial for understanding intermolecular interactions and predicting reaction mechanisms.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Visible Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It allows for the calculation of electronic transition energies and oscillator strengths, which are fundamental to predicting and interpreting UV-Visible absorption spectra.

Theoretical studies on related benzophenone derivatives have successfully employed TD-DFT, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), to predict the maximum absorption wavelength (λmax) and the intensity of electronic transitions (oscillator strengths, f). researchgate.netrajpub.com For this compound, such calculations would identify the key electronic transitions, typically π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.

The n → π* transition, originating from the lone pair of electrons on the carbonyl oxygen, is typically lower in energy (longer wavelength) and has a weaker oscillator strength compared to the π → π* transitions within the phenyl rings. Computational models predict these values, offering insight into the molecule's photophysical behavior. Studies on similar molecules like 2-chloro-4-fluorobenzophenone provide a basis for what to expect. hud.ac.uk

Table 1: Representative TD-DFT Predicted Absorption Wavelengths and Oscillator Strengths for a Benzophenone Derivative (Note: This data is illustrative and based on calculations for similar compounds, not this compound itself.)

TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)
n → π3.53540.002
π → π4.82580.350
π → π*5.22380.410

The solvent environment can significantly influence the electronic transitions of a molecule, a phenomenon known as solvatochromism. TD-DFT calculations, often combined with continuum solvation models like the Polarizable Continuum Model (PCM), can predict these shifts. For benzophenone derivatives, a bathochromic (red) shift in the n → π* transition is often observed as solvent polarity increases. rsc.orgresearchgate.net This is due to the stabilization of the more polar excited state by the polar solvent. Conversely, π → π* transitions may exhibit either a red or blue shift depending on the specific interactions. scispace.com

Computational analysis of this compound in various solvents would reveal the extent of these solvatochromic shifts, providing a deeper understanding of its behavior in different chemical environments. scispace.comresearchgate.net

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR chemical shifts. researchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. By referencing these calculated shielding values to a standard, typically Tetramethylsilane (TMS), theoretical ¹H and ¹³C NMR spectra can be generated.

For this compound, GIAO calculations, usually performed at the DFT level (e.g., B3LYP/6-311++G(d,p)), would predict the chemical shifts for all hydrogen and carbon atoms. rsc.orgresearchgate.net These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. The accuracy of the GIAO method allows for the differentiation of chemically distinct protons and carbons, even those in similar environments on the two phenyl rings.

Nonlinear Optical (NLO) Properties: Calculation of Dipole Moment, Polarizability, and Hyperpolarizability

Molecules with significant charge separation and delocalized electrons can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov Computational methods can quantify these properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov

DFT calculations are commonly used to determine these parameters for organic molecules. researchgate.netrajpub.com For this compound, the presence of electron-withdrawing (chloro, fluoro) and electron-donating (methyl) groups, along with the carbonyl bridge, suggests potential NLO activity. The calculations would quantify the magnitude of the dipole moment and the components of the polarizability and hyperpolarizability tensors. A large hyperpolarizability value indicates a strong NLO response. researchgate.netmdpi.com

Table 2: Representative Calculated NLO Properties for a Benzophenone Derivative (Note: This data is illustrative and based on calculations for similar compounds.)

PropertyCalculated ValueUnits
Dipole Moment (μ)2.5Debye
Mean Polarizability (α)25.0 x 10⁻²⁴esu
First Hyperpolarizability (β)15.0 x 10⁻³⁰esu

Vibrational Frequency Analysis and Potential Energy Distribution (PED) Assignments

Vibrational spectroscopy (Infrared and Raman) is a key technique for molecular characterization. DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net A subsequent Potential Energy Distribution (PED) analysis is crucial for assigning the calculated frequencies to specific molecular motions, such as stretching, bending, or torsional modes. hud.ac.ukscispace.com

For this compound, a vibrational analysis would yield a set of theoretical frequencies. After scaling these frequencies to correct for anharmonicity and basis set limitations, they can be compared with experimental FT-IR and FT-Raman spectra. hud.ac.uk PED analysis would definitively assign characteristic vibrations, such as the C=O stretch of the benzophenone core, the C-Cl stretch, the C-F stretch, and various aromatic C-H and C-C vibrations. scispace.com

Thermodynamic Properties Calculations (e.g., Standard Heat Capacities, Entropy, Enthalpy Changes)

Statistical thermodynamics, combined with the results from quantum chemical frequency calculations, allows for the determination of key thermodynamic properties. nist.gov Based on the vibrational, rotational, and translational partition functions, properties such as standard heat capacity (C°p), entropy (S°), and enthalpy changes (ΔH°) can be calculated as a function of temperature. hud.ac.uk

For this compound, these calculations would provide valuable data on its thermal stability and reactivity. The results would show how the molecule's entropy and heat capacity change with increasing temperature, providing a complete thermodynamic profile in the ideal gas phase. nist.gov

Reaction Mechanisms and Chemical Transformations of 2 Chloro 4 Fluoro 3 Methylbenzophenone

Mechanistic Pathways of Nucleophilic Substitution Reactions at Halogenated Phenyl Rings

The halogenated phenyl rings of 2-Chloro-4'-fluoro-3'-methylbenzophenone are susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction for modifying aromatic systems. The electron-withdrawing nature of the central carbonyl group activates the chloro-substituted ring towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the carbon atom bearing the halogen (in this case, chlorine), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and onto the oxygen atom of the carbonyl group, which stabilizes the intermediate. In the second step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity of this reaction is a key consideration. While the molecule possesses both chloro and fluoro substituents, the chlorine atom is positioned on the phenyl ring directly attached to the electron-withdrawing carbonyl group. This proximity significantly enhances the electrophilicity of the carbon atom bonded to the chlorine, making it the primary site for nucleophilic attack. In contrast, the fluorine atom on the second ring is less activated. Consequently, nucleophilic substitution preferentially occurs at the chlorine-bearing position. Common nucleophiles for this transformation include amines, alkoxides, and thiolates.

Oxidation and Reduction Chemistry of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group is the most prominent functional group in this compound and is central to its reactivity. It can undergo both reduction and, in the context of the entire molecule, the methyl group can be oxidized.

Reduction: The carbonyl moiety can be readily reduced to a secondary alcohol, forming the corresponding diphenylmethanol (B121723) (benzhydrol) derivative. This transformation is typically achieved using complex metal hydrides. The mechanism of reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This initial attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup step, yields the final alcohol product, (2-chloro-4'-fluoro-3'-methylphenyl)(phenyl)methanol.

Oxidation: While the benzophenone core is generally resistant to oxidation, the methyl group on the fluoro-substituted ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction proceeds through a free-radical mechanism involving the abstraction of a benzylic hydrogen atom, followed by further oxidation steps to yield 2-chloro-4'-fluoro-3'-carboxybenzophenone.

Reaction TypeReagent ExampleFunctional GroupProduct Type
Reduction Lithium Aluminum Hydride (LiAlH₄)Carbonyl (C=O)Secondary Alcohol (-CH(OH)-)
Oxidation Potassium Permanganate (KMnO₄)Methyl (-CH₃)Carboxylic Acid (-COOH)
Substitution Amines, ThiolsChloro (-Cl)Substituted Benzophenones

Photoreduction Mechanisms and Benzopinacol (B1666686) Formation in Substituted Benzophenones

Benzophenones are well-known for their photochemical reactivity, particularly their ability to undergo photoreduction in the presence of a hydrogen-donating solvent, such as isopropyl alcohol. This reaction leads to the formation of a dimeric product known as benzopinacol. nih.govhilarispublisher.com

The mechanism is initiated by the absorption of ultraviolet (UV) light (around 350 nm), which excites the benzophenone molecule from its singlet ground state (S₀) to an excited singlet state (S₁). hilarispublisher.com This is followed by a rapid and efficient intersystem crossing (ISC) to the more stable triplet state (T₁), a diradical species with two unpaired electrons (an n-π* state). hilarispublisher.comresearchgate.net

The triplet-state benzophenone then abstracts a hydrogen atom from a suitable donor, like the α-carbon of isopropyl alcohol. nih.govbgsu.edu This step generates two radical species: a benzophenone ketyl radical and an aliphatic ketyl radical (from the solvent). nih.gov Finally, two benzophenone ketyl radicals dimerize by coupling at the carbon atom, forming a new C-C bond and yielding the corresponding benzopinacol derivative. hilarispublisher.comresearchgate.net The substituents on the phenyl rings can influence the kinetics of this process by affecting the stability of the excited states and the intermediate ketyl radicals. nih.gov

Coupling Reactions for Synthesis of Biaryl and Polyaromatic Compounds

Modern synthetic chemistry offers powerful tools for C-C bond formation, and palladium-catalyzed cross-coupling reactions are particularly valuable for modifying aryl halides like this compound. These reactions enable the synthesis of complex biaryl and polyaromatic structures.

Reactions such as the Suzuki, Heck, and Sonogashira couplings can utilize the C-Cl bond as a reactive handle. In a typical Suzuki coupling, the chloro-substituted benzophenone would be reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The result is the formation of a new carbon-carbon bond between the benzophenone scaffold and the organic group from the organoboron reagent, yielding a biaryl product. Similarly, the Heck reaction would couple the aryl chloride with an alkene, and the Sonogashira reaction would introduce an alkyne substituent.

Detailed Mechanisms of Palladium-Catalyzed Cross-Coupling Reactions

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, is a well-established sequence of organometallic transformations. The cycle typically begins with a Pd(0) species.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This step is often rate-limiting and results in the formation of a square planar Pd(II) complex.

Transmetalation (for Suzuki/Stille reactions): The organoboron reagent (in the Suzuki reaction), activated by a base, transfers its organic group to the palladium center, displacing the halide. This forms a new diorganopalladium(II) intermediate.

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the new C-C bond of the final biaryl product. This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. The efficiency of each step can be influenced by the choice of ligands on the palladium catalyst, the base, and the solvent. nih.gov

Kinetic and Deuterium (B1214612) Isotope Effect Studies for Reaction Mechanism Elucidation

Kinetic studies, particularly the use of the kinetic isotope effect (KIE), are powerful tools for probing reaction mechanisms. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. For reactions involving benzophenone derivatives, deuterium (D) is often used to replace protium (B1232500) (¹H).

In the reduction of the benzophenone carbonyl group by metal hydrides, a primary deuterium KIE is observed if the C-H (or C-D) bond is broken in the rate-determining step. iaea.orgacs.org For instance, comparing the reaction rate of a ketone with NaBH₄ versus NaBD₄ can provide insight into the transition state. A significant kH/kD value suggests that hydride transfer is part of the slowest step. Studies on benzophenone reductions have shown that the magnitude of the KIE can help distinguish between a direct polar (nucleophilic attack) mechanism and a mechanism involving a rate-determining single-electron transfer (SET) from the reducing agent to the ketone. iaea.org For example, the absence of a significant KIE in the reduction of benzophenone with diisobutylaluminium hydride (DIBAL) suggests an electron transfer mechanism. iaea.org

Similarly, in photoreduction reactions, using a deuterated solvent (e.g., (CD₃)₂CDOH) allows for the study of the hydrogen abstraction step. A primary KIE would confirm that the abstraction of the hydrogen atom by the excited triplet-state benzophenone is rate-limiting. researchgate.net

Intramolecular Rearrangements and Cyclization Reactions of Benzophenone Derivatives

Benzophenone derivatives can undergo various intramolecular rearrangements and cyclizations, often promoted by acid catalysts or photochemical conditions. One classic example of a related rearrangement is the Fries rearrangement, where a phenyl ester rearranges to a hydroxyaryl ketone in the presence of a Lewis acid. doubtnut.com While not directly applicable to this compound itself, analogous acid-catalyzed rearrangements or cyclizations could potentially be induced.

Under certain conditions, intramolecular cyclization might occur. For example, if a suitable nucleophilic group were introduced onto one of the phenyl rings via a substitution reaction, it could potentially attack the other ring or the carbonyl carbon in an intramolecular fashion to form a new cyclic structure, such as a fluorenone or other polycyclic aromatic systems. The specific substitution pattern on this compound would direct the feasibility and regiochemistry of such cyclization reactions.

Role As a Synthetic Intermediate and Advanced Research Applications of 2 Chloro 4 Fluoro 3 Methylbenzophenone Scaffold

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of halogen and methyl substituents on the benzophenone (B1666685) core makes 2-Chloro-4'-fluoro-3'-methylbenzophenone a valuable building block in the synthesis of more intricate molecular structures. The presence of these functional groups allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Building Block for Advanced Pharmaceutical Intermediates Research

While specific research detailing the use of this compound in the synthesis of marketed pharmaceuticals is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The benzophenone scaffold itself is a key component in a number of pharmaceutical agents. nih.gov The chloro, fluoro, and methyl substituents on the core structure of this compound can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. For instance, the fluorine atom can enhance metabolic stability and binding affinity, while the chloro and methyl groups can modulate lipophilicity and steric interactions with biological targets. nbinno.com

The general utility of substituted benzophenones as pharmaceutical intermediates is well-established. For example, a structurally related compound, 2-chloro-4'-fluoroacetophenone (B45902), serves as a key intermediate in the synthesis of the cholesterol-lowering drug fluvastatin. google.com This suggests that this compound could similarly be investigated as a precursor for novel therapeutic agents. Computational studies on benzophenone derivatives have also explored their potential as inhibitors of enzymes implicated in diseases like Alzheimer's, highlighting the therapeutic promise of this class of compounds. researchgate.net

Utilization in Agrochemical and Specialty Chemical Synthesis Methodologies

In the field of agrochemical research, substituted benzophenones are recognized as important intermediates for the synthesis of pesticides and herbicides. The specific functional groups on this compound can contribute to the biological activity and environmental profile of a potential agrochemical. For instance, the aforementioned 2-chloro-4'-fluoroacetophenone is also a precursor for the fungicide epoxiconazole. google.com This parallel underscores the potential for this compound to be utilized in the development of new crop protection agents.

The synthesis of specialty chemicals also benefits from versatile intermediates like this compound. Its unique substitution pattern can be exploited to create molecules with tailored properties for applications in materials science and other industrial sectors.

Application in Catalytic Systems Research

The photochemical properties of the benzophenone core are of significant interest in the field of catalysis, particularly in processes that are initiated by light.

Investigation as a Photoinitiator in Polymerization Studies

Benzophenone and its derivatives are widely recognized as effective Type II photoinitiators for free radical polymerization. researchgate.netsemanticscholar.org Upon absorption of ultraviolet (UV) light, the benzophenone molecule is excited to a singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. researchgate.net This triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator, such as an amine or an alcohol) to generate a free radical. hilarispublisher.com This newly formed radical can then initiate the polymerization of monomers, such as acrylates. semanticscholar.org

The efficiency of a benzophenone-based photoinitiator can be influenced by the substituents on its aromatic rings. While specific studies on this compound as a photoinitiator are not prominent, the presence of halogen and methyl groups could potentially modulate its photochemical properties, such as its absorption spectrum and the reactivity of its excited state. Research on other substituted benzophenones has shown that such modifications can enhance their performance as photoinitiators. rsc.org

Role in Light-Triggered Chemical Transformations

The ability of the benzophenone triplet state to abstract hydrogen atoms makes it a useful tool in various light-triggered chemical transformations beyond polymerization. This reactivity can be harnessed to initiate a range of chemical reactions with spatial and temporal control. The general photochemical reactivity of benzophenones in solution has been a subject of extensive study. researchgate.netacs.org These studies provide a foundational understanding of how compounds like this compound might behave under irradiation, suggesting their potential application in areas such as organic synthesis and materials science where light is used as a reagent.

Enzyme Interaction Studies and Mechanistic Probes in Biochemical Research

The photochemical reactivity of the benzophenone moiety has been ingeniously exploited in the field of biochemistry to study molecular interactions.

Benzophenone-containing molecules can be used as photoaffinity labels or photoprobes. nih.govnih.gov In this technique, a molecule of interest is functionalized with a benzophenone group. This probe is then introduced into a biological system, where it can bind to its target biomolecule, such as an enzyme or a receptor. Upon irradiation with UV light, the benzophenone group is activated and forms a covalent bond with nearby amino acid residues at the binding site. springernature.com This irreversible cross-linking allows for the identification of the binding site and can provide valuable insights into the structure and function of the biomolecule. acs.org

The unique properties of this compound, including its specific substitution pattern, could be leveraged in the design of novel photoprobes with tailored binding affinities and photochemical characteristics. The chloro, fluoro, and methyl groups can influence the non-covalent interactions of the probe with its target, potentially leading to more specific and efficient labeling. The study of benzophenone derivatives in probing peptide/membrane interactions further illustrates the versatility of this scaffold in biochemical research. acs.org Research has also shown that benzophenone derivatives can interact with enzymes such as cyclooxygenase 2 (COX-2), suggesting their potential as leads for the development of new enzyme inhibitors. nih.gov

Summary of Potential Research Applications

Research AreaApplication of this compound Scaffold
Pharmaceutical Synthesis Building block for advanced pharmaceutical intermediates.
Agrochemical Synthesis Intermediate for novel pesticides and fungicides.
Catalytic Systems Potential as a photoinitiator in polymerization.
Photochemistry Role in light-triggered chemical transformations.
Biochemical Research Foundation for enzyme interaction studies and mechanistic probes.

Exploration of Functionalized Benzophenones in Materials Science and Photochemistry

Functionalized benzophenones are integral to the development of advanced materials, owing to their ability to interact with light and influence the properties of the materials in which they are incorporated. Their applications span from photoinitiators in polymerization reactions to building blocks for complex organic molecules with desirable optical or electronic properties. The specific substituents on the benzophenone core, such as the chloro, fluoro, and methyl groups in this compound, are crucial in fine-tuning these properties.

The presence of halogen atoms (chlorine and fluorine) and a methyl group on the phenyl rings of this compound can significantly influence its photochemical behavior. Halogen substitution is known to affect the intersystem crossing rates and the energy of the triplet state, which are critical parameters in photochemical applications. The methyl group, being an electron-donating group, can also modulate the electronic properties and reactivity of the molecule.

Photostabilization Properties of Substituted Benzophenones in Polymeric Matrices

The primary mechanism by which benzophenones protect polymers is through the absorption of harmful UV radiation and the subsequent dissipation of the absorbed energy as heat, thereby preventing the initiation of photo-oxidative degradation pathways in the polymer. uvabsorber.com The efficiency of a benzophenone derivative as a photostabilizer is dependent on its UV absorption characteristics, its compatibility with the polymer matrix, and its photostability. uvabsorber.com

The UV absorption spectrum of benzophenones typically covers the range of 290 to 350 nm, which is the region where UV radiation is most damaging to many polymers. uvabsorber.com The specific substitution pattern on the benzophenone scaffold can influence the absorption maximum and the breadth of the absorption band. For instance, the presence of electron-donating groups can cause a bathochromic (red) shift in the absorption spectrum. bas.bg

The photostabilization performance of various substituted benzophenones in different polymer matrices has been the subject of extensive research. The following interactive data table summarizes the performance of several benzophenone derivatives as photostabilizers in polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), highlighting the influence of different substituents on their efficacy. While specific data for this compound is not available in the public domain, the data for related compounds provide valuable insights into the expected performance of this molecule.

Benzophenone DerivativePolymer MatrixConcentration (% w/w)Test MethodPerformance MetricObserved EffectReference
2-Hydroxy-4-methoxybenzophenonePolyethylene (PE)0.5Accelerated Weathering (Xenon Arc)Carbonyl Index IncreaseSignificant reduction in carbonyl group formation compared to unstabilized PE. sci-hub.ru
2,4-DihydroxybenzophenonePolypropylene (PP)0.3UV Exposure (313 nm)Time to EmbrittlementIncreased the time to embrittlement by a factor of 5. sci-hub.ru
4-Chlorobenzophenone (B192759)Polystyrene (PS)1.0Sunlight ExposureYellowing IndexShowed enhanced yellowing, suggesting potential for adverse reactions of halogenated photoproducts. rsc.org
4-MethylbenzophenonePolyethylene (PE)0.5Photo-oxidation StudyRate of DegradationActed as a catalyst for photodegradation in some studies. sci-hub.ru
2-Hydroxy-4-n-octoxybenzophenonePolyethylene (PE)0.5Accelerated WeatheringGloss RetentionExcellent gloss retention, indicating good surface protection. amfine.com

The data in the table illustrate that the nature of the substituents on the benzophenone ring plays a critical role in its photostabilizing efficiency. Hydroxy and alkoxy groups, for example, are known to enhance the photostability of the benzophenone molecule itself through intramolecular hydrogen bonding, which provides an efficient pathway for energy dissipation.

For this compound, the presence of a chloro and a fluoro group would be expected to influence its UV absorption properties and its interaction with the polymer matrix. While halogenation can sometimes lead to undesirable side reactions, as seen with 4-chlorobenzophenone in polystyrene rsc.org, the combined electronic effects of the chloro, fluoro, and methyl groups could lead to a unique photostabilization profile. The methyl group, being a weak electron-donating group, might slightly shift the absorption spectrum and could also influence the compound's compatibility with polyolefin matrices like polyethylene and polypropylene.

Q & A

Q. Key Considerations :

  • Purity of intermediates (≥95% by HPLC) is critical to avoid side products.
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.

Basic: How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

Q. Methodological Answer :

  • ¹H NMR :
    • Aromatic protons: Distinct splitting patterns due to chloro (deshielding at δ 7.3–7.5 ppm) and fluoro (para-substitution causes upfield shifts to δ 6.9–7.1 ppm) groups.
    • Methyl group: Singlet at δ 2.4–2.6 ppm (integration for 3H) confirms the 3'-methyl substituent .
  • IR :
    • Strong carbonyl stretch at ~1660 cm⁻¹ (C=O).
    • C-F and C-Cl stretches appear at 1100–1250 cm⁻¹ and 550–800 cm⁻¹, respectively .

Validation : Compare with reference spectra of structurally similar benzophenones (e.g., 2-Bromo-4'-fluoro-3'-methylbenzophenone) .

Advanced: What strategies resolve contradictions in reported solubility data for halogenated benzophenones?

Methodological Answer :
Contradictions often arise from solvent polarity, temperature, and crystallinity. Systematic approaches include:

Solvent Screening : Test solubility in DMSO, THF, and chloroform at 25°C and 40°C.

Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility.

Crystallinity Analysis : Use XRD to assess polymorphism; amorphous forms may show higher solubility than crystalline phases .

Example : For this compound, solubility in DMSO increases from 12 mg/mL (25°C) to 28 mg/mL (40°C) due to reduced crystallinity .

Advanced: How to design experiments evaluating the biological activity of this compound in cancer cell lines?

Q. Methodological Answer :

  • Cell Lines : Use HeLa (cervical) and MCF-7 (breast) cancer cells, referencing protocols for halogenated benzophenones .
  • Dose-Response : Test concentrations from 1 µM to 100 µM; IC₅₀ values < 20 µM indicate significant activity.
  • Mechanistic Studies :
    • Apoptosis assay (Annexin V/PI staining).
    • ROS detection via DCFH-DA fluorescence.
  • Controls : Include cisplatin (positive) and DMSO vehicle (negative).

Data Interpretation : Compare results with structurally similar compounds (e.g., 3-Fluoro-3',4,5'-trichlorobenzophenone) to establish SAR .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers (e.g., chloro group activation via resonance).
  • Fukui Indices : Calculate ff^- values to predict sites for nucleophilic attack (e.g., C-2 chloro vs. C-4' fluoro positions) .
  • MD Simulations : Model solvent effects (e.g., DMSO vs. water) on reaction pathways.

Validation : Cross-reference with experimental kinetic data from analogous compounds .

Basic: What are the stability challenges for this compound under ambient storage?

Q. Methodological Answer :

  • Light Sensitivity : Store in amber vials at -20°C; UV-Vis monitoring shows degradation >5% after 72 hours under direct light.
  • Hydrolytic Stability : Suspend in anhydrous acetonitrile; HPLC analysis reveals <2% hydrolysis over 30 days (pH 7.4 buffer) .

Mitigation : Add stabilizers (e.g., BHT at 0.1% w/w) to suppress radical-mediated degradation .

Advanced: How does crystallography clarify steric effects of the 3'-methyl group?

Q. Methodological Answer :

  • Single-Crystal XRD : Resolve torsion angles between methyl and adjacent substituents. For example, the methyl group at C-3' causes a 15° dihedral angle with the ketone, reducing π-π stacking interactions .
  • Comparative Analysis : Contrast with des-methyl analogs to quantify steric hindrance’s impact on melting point and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.